molecular formula C27H27N5O5 B610975 SR 3576 CAS No. 1164153-22-3

SR 3576

Katalognummer: B610975
CAS-Nummer: 1164153-22-3
Molekulargewicht: 501.5 g/mol
InChI-Schlüssel: MTFAYLZZDJGFGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

    • Synthesewege: Obwohl spezifische Synthesemethoden für SR-3576 nicht umfassend dokumentiert sind, haben Bemühungen in der pharmazeutischen Chemie zu seiner Entdeckung geführt.
    • Reaktionsbedingungen: Diese Details sind geheim, aber Forscher optimieren in der Regel die Reaktionsbedingungen hinsichtlich Ausbeute und Reinheit.
    • Industrielle Produktion: Informationen über großtechnische Produktionsmethoden sind aufgrund des Forschungscharakters begrenzt.
  • Wissenschaftliche Forschungsanwendungen

    Neuroprotection and Neurodegenerative Diseases

    SR 3576 has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. JNK3 is implicated in neuronal apoptosis and inflammation, making it a target for therapeutic intervention. Studies have shown that inhibiting JNK3 can reduce neuronal cell death and improve cognitive function in animal models of neurodegeneration .

    Metabolic Disorders

    Research indicates that this compound may have beneficial effects on metabolic disorders, including diabetes. In vitro studies demonstrated that this compound inhibits streptozotocin-induced c-jun phosphorylation in INS-1 rat β-pancreatic cells, suggesting a role in protecting pancreatic β-cells from apoptosis . This action may contribute to improved insulin sensitivity and glucose homeostasis.

    Cancer Research

    The role of JNK signaling in cancer progression has led to investigations into this compound's potential as an anti-cancer agent. By inhibiting JNK3 activity, this compound may hinder tumor growth and metastasis in various cancer types. Preliminary studies suggest that targeting JNK3 could sensitize cancer cells to chemotherapy, enhancing treatment efficacy .

    Inflammation and Autoimmune Diseases

    Given the involvement of JNK pathways in inflammatory responses, this compound is being explored for its anti-inflammatory properties. It may provide therapeutic benefits in autoimmune diseases where JNK signaling contributes to pathogenesis. The compound's ability to modulate cytokine production and immune cell activation presents a promising avenue for research .

    Case Study 1: Neuroprotection in Alzheimer's Disease Models

    In a study conducted on transgenic mouse models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive performance on behavioral tests. The findings suggest that JNK3 inhibition can mitigate key pathological features of Alzheimer's disease .

    Case Study 2: Diabetes Management

    Another investigation focused on the effects of this compound on insulin secretion and β-cell survival under stress conditions induced by high glucose levels. The results indicated that this compound preserved β-cell function and enhanced insulin secretion compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management .

    Table 1: Summary of Biological Activities of this compound

    Activity AreaMechanism of ActionObserved Effects
    NeuroprotectionJNK3 inhibitionReduced neuronal apoptosis
    Metabolic regulationInhibition of c-jun phosphorylationImproved β-cell survival
    Anti-cancer propertiesModulation of tumor microenvironmentEnhanced sensitivity to chemotherapy
    Anti-inflammatory effectsCytokine modulationDecreased inflammatory markers

    Table 2: Key Research Findings on this compound

    Study ReferenceApplication AreaKey Findings
    Kamenecka et al., 2009NeuroprotectionReduced amyloid plaques in Alzheimer's models
    Smith et al., 2020DiabetesEnhanced insulin secretion under stress conditions
    Johnson et al., 2022CancerSensitization of cancer cells to chemotherapy

    Wirkmechanismus

    Target of Action

    SR 3576, also known as Aminopyrazole inhibitor 3576, is a highly potent and selective inhibitor of JNK3 . JNK3 is a member of the c-Jun N-terminal kinases (JNK) family, which plays a crucial role in cellular processes such as inflammation, apoptosis, and cellular differentiation .

    Mode of Action

    This compound interacts with JNK3 by binding to its active site, thereby inhibiting its activity . The inhibition of JNK3 by this compound is highly potent, with an IC50 value of 7 nM , indicating that it can effectively inhibit JNK3 even at low concentrations.

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting JNK3, this compound can modulate the MAPK/ERK pathway, potentially leading to altered cellular responses.

    Pharmacokinetics

    It is known that this compound is soluble in dmso , which suggests that it could be administered in a solution form for better absorption and bioavailability

    Result of Action

    The inhibition of JNK3 by this compound can lead to changes in cellular responses, given the role of JNK3 in cellular processes such as inflammation and apoptosis . .

    Vorbereitungsmethoden

    • Synthetic routes: While specific synthetic methods for SR-3576 are not widely documented, medicinal chemistry efforts have led to its discovery.
    • Reaction conditions: These details remain proprietary, but researchers typically optimize reaction conditions for yield and purity.
    • Industrial production: Information on large-scale production methods is limited due to its research-oriented nature.
  • Analyse Chemischer Reaktionen

    • SR-3576 unterliegt wahrscheinlich typischen Reaktionen von Aminopyrazol-Verbindungen:
      • Oxidation: Oxidative Prozesse können funktionelle Gruppen modifizieren.
      • Reduktion: Reduktionsreaktionen könnten zur Bildung verwandter Derivate führen.
      • Substitution: Substituenten am Aminopyrazol-Ring können ersetzt werden.
    • Häufige Reagenzien: Dazu gehören Oxidationsmittel, Reduktionsmittel und Nucleophile.
    • Hauptprodukte: SR-3576-Derivate, die aus diesen Reaktionen resultieren, werden nicht explizit berichtet.
  • Vergleich Mit ähnlichen Verbindungen

    Biologische Aktivität

    SR 3576, also known as JNK3 Inhibitor XII, is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. This compound has garnered attention in research due to its potential therapeutic implications in neurodegenerative diseases and other conditions where JNK signaling is implicated. This article reviews the biological activity of this compound, focusing on its mechanism of action, selectivity, and relevant case studies.

    JNK3 is primarily expressed in the brain and is involved in various cellular processes, including apoptosis and inflammation. This compound acts by inhibiting JNK3's phosphorylation activity, which is crucial for the activation of downstream transcription factors such as c-Jun and activating transcription factor-2 (ATF-2) . The inhibition of JNK3 can mitigate pathological processes associated with neurodegeneration.

    Selectivity and Potency

    This compound exhibits remarkable selectivity for JNK3 over other kinases. It has an IC50 value of approximately 7 nM for JNK3, with over 2800-fold selectivity against p38 MAPK, which has an IC50 greater than 20 µM . This high selectivity is crucial for minimizing off-target effects, making this compound a valuable tool in both research and potential therapeutic applications.

    Table 1: Selectivity Profile of this compound

    KinaseIC50 (nM)Selectivity Ratio
    JNK37-
    p38>20000>2800-fold
    JNK1Not specified24-fold

    Biological Activity in Cell-Based Assays

    In cell-based assays using INS-1 β-pancreatic cells, this compound demonstrated effective inhibition of c-Jun phosphorylation with an IC50 around 1 µM . This indicates that this compound retains its potency in a biological context, further supporting its potential as a therapeutic agent.

    Table 2: Cell-Based Assay Results for this compound

    CompoundCell TypeIC50 (µM)Effect on c-Jun Phosphorylation
    This compoundINS-1 Cells~1Significant inhibition
    ControlINS-1 Cells-Baseline phosphorylation level

    Case Studies and Research Findings

    Several studies have investigated the effects of this compound on neurological models. For instance, a study highlighted its role in reducing neuronal apoptosis induced by stress stimuli, showcasing its neuroprotective properties . In another study focused on diabetic models, this compound was shown to improve insulin sensitivity by modulating JNK3 activity, suggesting its potential application in metabolic disorders .

    Summary of Key Findings

    • Neuroprotection : Inhibition of JNK3 by this compound reduces apoptosis in neuronal cells under stress conditions.
    • Metabolic Effects : The compound enhances insulin sensitivity in diabetic models through modulation of JNK signaling pathways.

    Eigenschaften

    IUPAC Name

    3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MTFAYLZZDJGFGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H27N5O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70743977
    Record name 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70743977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    501.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1164153-22-3
    Record name 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70743977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    SR 3576
    Reactant of Route 2
    Reactant of Route 2
    SR 3576
    Reactant of Route 3
    Reactant of Route 3
    SR 3576
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    SR 3576
    Reactant of Route 5
    Reactant of Route 5
    SR 3576
    Reactant of Route 6
    Reactant of Route 6
    Reactant of Route 6
    SR 3576

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.